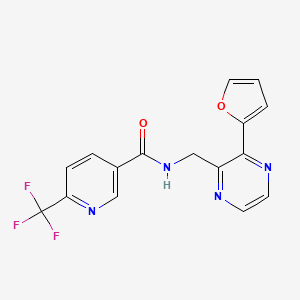
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C16H11F3N4O2 and its molecular weight is 348.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have anti-inflammatory activity .
Biochemical Pathways
It’s known that similar compounds inhibit the production of nitric oxide and tumor necrosis factor-β , which are key players in the inflammatory response.
Result of Action
Similar compounds have been shown to have anti-inflammatory activity, as they inhibit the production of nitric oxide and tumor necrosis factor-β .
Action Environment
It’s known that similar compounds exhibit their anti-inflammatory activity in an environment where inflammation is present .
Actividad Biológica
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H11F3N4O2, with a molecular weight of approximately 348.285 g/mol. The structure includes a furan ring and a trifluoromethyl group, which contribute to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H11F3N4O2 |
| Molecular Weight | 348.285 g/mol |
| Purity | ≥ 95% |
| IUPAC Name | N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory and neuroprotective pathways. The trifluoromethyl group enhances lipophilicity, allowing for better cell membrane penetration, while the furan and pyrazine rings facilitate π-π stacking interactions with biological macromolecules.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Neuroprotective Properties
In vitro studies have demonstrated that this compound can protect neuronal cells from toxins such as MPP+ (1-methyl-4-phenylpyridinium), which is known to induce neurotoxicity. The compound's protective effects were observed in PC12 cells, where it significantly increased cell viability after exposure to neurotoxic agents .
Case Studies
-
Neuroprotection in PC12 Cells :
- Objective : Evaluate the neuroprotective effects against MPP+.
- Method : PC12 cells were treated with varying concentrations of the compound.
- Results : A concentration-dependent increase in cell viability was observed, indicating effective neuroprotection.
- Anti-inflammatory Activity :
Research Findings
Numerous studies have highlighted the promising biological activities associated with this compound:
Propiedades
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2/c17-16(18,19)13-4-3-10(8-22-13)15(24)23-9-11-14(21-6-5-20-11)12-2-1-7-25-12/h1-8H,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPCQLJTYXXDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














